N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is a complex organic compound with notable pharmacological potential. Its chemical structure combines various functional groups that may contribute to its biological activity. The compound is identified by the CAS number 950318-02-2 and has a molecular formula of C23H21N5O8, with a molecular weight of 495.4 g/mol .
The compound can be sourced from chemical suppliers and is often studied in the context of medicinal chemistry due to its intricate structure and potential therapeutic applications. It is important for researchers to obtain high-purity samples for experimental purposes.
This compound falls under the category of quinazoline derivatives, which are known for their diverse biological activities including anti-cancer and anti-inflammatory properties. The presence of oxadiazole and dioxolo moieties further enhances its potential as a pharmacologically active agent.
The synthesis of N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide typically involves multi-step synthetic pathways that incorporate various reactions such as amide bond formation and cyclization processes.
A common approach includes the use of coupling agents to facilitate the formation of the amide bond between an amine and a carboxylic acid derivative. For instance, methods involving carbodiimides or other activating agents can be employed to enhance the reaction efficiency. The reaction conditions (temperature, solvent choice) must be optimized to achieve high yields while minimizing side reactions .
The molecular structure of N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is characterized by multiple rings and functional groups that contribute to its pharmacological properties. The presence of methoxy groups on the phenyl ring enhances lipophilicity and may influence biological interactions.
Key structural data includes:
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles. These may include hydrolysis under acidic or basic conditions and reduction reactions that could modify functional groups without affecting the core structure.
Characterization of reaction products can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into the purity and identity of synthesized compounds .
The mechanism of action for N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is not fully elucidated but is hypothesized to involve interaction with specific biological targets such as enzymes or receptors relevant in disease pathways.
Research indicates that compounds with similar structures often exhibit inhibitory effects on certain enzyme activities or modulate receptor signaling pathways. Further studies are needed to determine the exact targets and pathways involved.
While specific physical properties such as density and boiling point are not well documented for this compound , general observations suggest it may be a solid at room temperature based on its molecular weight and structure.
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles. The presence of electron-withdrawing groups may enhance reactivity in nucleophilic substitution reactions.
N-(3,4-dimethoxyphenethyl)-2-(7-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-6,8-dioxo-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide is primarily investigated for its potential therapeutic applications in drug development. Its unique structure suggests possible uses in treating conditions such as cancer or inflammatory diseases due to its anticipated biological activity.
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 141042-20-8
CAS No.: 916610-55-4